4-[1-Amino-2-(4-methylbenzamido)ethyl]-N-(pyridin-4-yl)benzamide
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Overview
Description
4-[1-Amino-2-(4-methylbenzamido)ethyl]-N-(pyridin-4-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with additional functional groups, including an amino group, a pyridinyl group, and a methylbenzamido group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Amino-2-(4-methylbenzamido)ethyl]-N-(pyridin-4-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the amino group, the pyridinyl group, and the methylbenzamido group through various chemical reactions. Common reagents used in these reactions include amines, acids, and coupling agents. The reaction conditions often require controlled temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[1-Amino-2-(4-methylbenzamido)ethyl]-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives
Scientific Research Applications
4-[1-Amino-2-(4-methylbenzamido)ethyl]-N-(pyridin-4-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions, protein binding, and cellular pathways. Its functional groups enable it to interact with various biological targets.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[1-Amino-2-(4-methylbenzamido)ethyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide
- 4-[1-Amino-2-(4-fluorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide
- 4-[1-Amino-2-(4-nitrobenzamido)ethyl]-N-(pyridin-4-yl)benzamide
Uniqueness
4-[1-Amino-2-(4-methylbenzamido)ethyl]-N-(pyridin-4-yl)benzamide is unique due to the presence of the methylbenzamido group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
920495-93-8 |
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Molecular Formula |
C22H22N4O2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[2-amino-2-[4-(pyridin-4-ylcarbamoyl)phenyl]ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H22N4O2/c1-15-2-4-17(5-3-15)21(27)25-14-20(23)16-6-8-18(9-7-16)22(28)26-19-10-12-24-13-11-19/h2-13,20H,14,23H2,1H3,(H,25,27)(H,24,26,28) |
InChI Key |
MYXSFPSTGLLEMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)N |
Origin of Product |
United States |
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